Racemic-(3R,3aS,6aS)-5-(t-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid
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Overview
Description
Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid involves several synthetic stepsThe reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different stereoisomers.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed .
Scientific Research Applications
Chemistry: In chemistry, Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The compound’s structure can be modified to develop new drugs with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its stereochemistry and functional groups make it a versatile intermediate for various chemical processes .
Mechanism of Action
The mechanism of action of Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups and stereochemistry allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and modifications of the compound .
Comparison with Similar Compounds
(3R,3aS,6aR)-Hexahydro-furo[2,3-b]furan-3-ol: This compound shares a similar core structure but differs in stereochemistry and functional groups.
(3aR,4S,6aS)-4-Methoxy-tetrahydro-furo[3,4-b]furan-2-one: Another related compound with a different functional group arrangement.
Uniqueness: Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. These features make it particularly valuable for studying stereoselective reactions and developing new synthetic methodologies .
Properties
Molecular Formula |
C12H19NO5 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(3S,3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9-/m0/s1 |
InChI Key |
ZMNHADCKOZUFOT-YIZRAAEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC[C@H]2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O |
Origin of Product |
United States |
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